O-(4,4,4-trifluorobutyl)hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

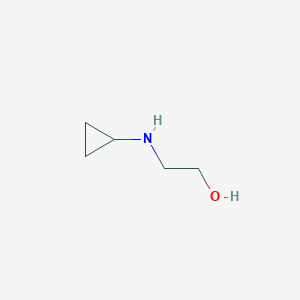

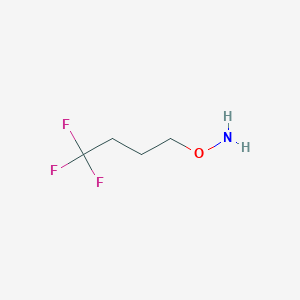

“O-(4,4,4-trifluorobutyl)hydroxylamine” is a chemical compound with the molecular formula C4H8F3NO . It is used in various chemical reactions due to its unique properties .

Molecular Structure Analysis

The molecular structure of “O-(4,4,4-trifluorobutyl)hydroxylamine” consists of 4 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .

Physical And Chemical Properties Analysis

“O-(4,4,4-trifluorobutyl)hydroxylamine” is a liquid at room temperature . It has a molecular weight of 143.11 .

Aplicaciones Científicas De Investigación

Synthesis and Application in Organic Chemistry

Synthesis of N,N,O-Trisubstituted Hydroxylamines The compound O-(4,4,4-trifluorobutyl)hydroxylamine is a critical precursor in the synthesis of diverse N,N,O-trisubstituted hydroxylamines. These hydroxylamines are synthesized through a series of reactions involving partial reduction, acetylation, and substitution processes. The flexibility of the synthesis allows for the incorporation of various carbon nucleophiles, expanding the scope of potential derivatives and applications in organic synthesis (Dhanju & Crich, 2016).

A Versatile Reagent for Asymmetric Synthesis O-(1-Phenylbutyl)benzyloxyacetaldoxime, a reagent structurally similar to O-(4,4,4-trifluorobutyl)hydroxylamine, demonstrates significant potential in the asymmetric synthesis of protected 1,2-aminoalcohols and 2-hydroxymethyl nitrogen heterocycles. The high diastereoselectivity and ability to convert the resulting hydroxylamines into complex compounds with high enantiomeric excess underline the importance of hydroxylamines in asymmetric synthesis and organic chemistry (Cooper et al., 2002).

Environmental Chemistry and Catalysis

Role in the Activation of Hydrogen Peroxide In environmental chemistry, hydroxylamines play a crucial role in the generation of hydroxyl radicals (HO·) from hydrogen peroxide (H2O2). This process, involving the activation of H2O2 by hydroxylamine (HA), is significant in environmental processes and sheds light on previously unknown sources of HO· formation (Chen et al., 2015).

Iron-Catalyzed Intermolecular Amino-Oxygenation O-(4,4,4-trifluorobutyl)hydroxylamine derivatives serve as key intermediates in iron-catalyzed diastereoselective intermolecular amino-oxygenation reactions. The unique property of the N–O bond cleavage of functionalized hydroxylamines, coupled with the use of bench-stable hydroxylamine derivatives, highlights their utility in synthesizing amino alcohol derivatives with varied regio- and stereochemical configurations, which are crucial in catalysis and synthetic chemistry (Lu et al., 2014).

Glycobiology and Drug Discovery

N-O Linkage in Carbohydrates and Glycoconjugates In the realm of glycobiology and drug discovery, hydroxylamine derivatives have found applications due to their high nucleophilicity, which makes them suitable for chemoselective ligation. This is particularly relevant in the synthesis of N-O linked carbohydrates and glycoconjugates, which play pivotal roles in biological and pathological processes. The review by Chen and Xie (2016) highlights the importance of these derivatives in organic synthesis, glycobiology, and drug discovery, stressing the versatile applications of hydroxylamine in these fields (Chen & Xie, 2016).

Safety And Hazards

Propiedades

IUPAC Name |

O-(4,4,4-trifluorobutyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c5-4(6,7)2-1-3-9-8/h1-3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEQNDPCDQRNGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598730 |

Source

|

| Record name | O-(4,4,4-Trifluorobutyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(4,4,4-trifluorobutyl)hydroxylamine | |

CAS RN |

780037-64-1 |

Source

|

| Record name | O-(4,4,4-Trifluorobutyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)